molecular formula C24H25N5O4 B11015392 propyl 4-(2-oxo-4-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]carbamoyl}pyrrolidin-1-yl)benzoate

propyl 4-(2-oxo-4-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]carbamoyl}pyrrolidin-1-yl)benzoate

Cat. No.: B11015392
M. Wt: 447.5 g/mol
InChI Key: XHGSHEZYKODKON-UHFFFAOYSA-N
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Description

Propyl 4-(2-oxo-4-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]carbamoyl}pyrrolidin-1-yl)benzoate is a complex organic compound that features a combination of several functional groups, including a triazole ring, a pyrrolidine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-(2-oxo-4-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]carbamoyl}pyrrolidin-1-yl)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the construction of the pyrrolidine ring, and the esterification to form the benzoate ester.

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under conditions that promote the formation of the triazole ring. Common reagents include hydrazines and aldehydes or ketones.

    Construction of the Pyrrolidine Ring: This step often involves the cyclization of amines with carbonyl compounds under acidic or basic conditions.

    Esterification: The final step involves the esterification of the benzoic acid derivative with propanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-(2-oxo-4-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]carbamoyl}pyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole or benzoate moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Propyl 4-(2-oxo-4-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]carbamoyl}pyrrolidin-1-yl)benzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: It could be explored for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of propyl 4-(2-oxo-4-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]carbamoyl}pyrrolidin-1-yl)benzoate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring, for example, is known to interact with metal ions and can inhibit certain enzymes by binding to their active sites.

Comparison with Similar Compounds

Similar Compounds

    Propyl 4-(2-oxo-4-{[4-(1H-1,2,3-triazol-1-ylmethyl)phenyl]carbamoyl}pyrrolidin-1-yl)benzoate: Similar structure but with a different triazole ring.

    Propyl 4-(2-oxo-4-{[4-(1H-imidazol-1-ylmethyl)phenyl]carbamoyl}pyrrolidin-1-yl)benzoate: Similar structure but with an imidazole ring instead of a triazole ring.

Uniqueness

The uniqueness of propyl 4-(2-oxo-4-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]carbamoyl}pyrrolidin-1-yl)benzoate lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the triazole ring, in particular, may enhance its ability to interact with biological targets and improve its stability and solubility.

Properties

Molecular Formula

C24H25N5O4

Molecular Weight

447.5 g/mol

IUPAC Name

propyl 4-[2-oxo-4-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]carbamoyl]pyrrolidin-1-yl]benzoate

InChI

InChI=1S/C24H25N5O4/c1-2-11-33-24(32)18-5-9-21(10-6-18)29-14-19(12-22(29)30)23(31)27-20-7-3-17(4-8-20)13-28-16-25-15-26-28/h3-10,15-16,19H,2,11-14H2,1H3,(H,27,31)

InChI Key

XHGSHEZYKODKON-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

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